5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid
Overview
Description
5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C14H15F2O5PS. It is known for its unique structure, which includes a benzo[b]thiophene core substituted with a diethoxyphosphoryl group and a difluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the carboxylic acid group at the 2-position. The diethoxyphosphoryl and difluoromethyl groups are then introduced through specific substitution reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The diethoxyphosphoryl and difluoromethyl groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the diethoxyphosphoryl and difluoromethyl groups, resulting in different chemical properties and reactivity.
5-(Diethoxyphosphoryl)benzo[b]thiophene-2-carboxylic acid: Similar structure but without the difluoromethyl group, affecting its overall reactivity and applications.
5-(Difluoromethyl)benzo[b]thiophene-2-carboxylic acid: Contains the difluoromethyl group but lacks the diethoxyphosphoryl group, leading to different chemical behavior
Uniqueness
The presence of both diethoxyphosphoryl and difluoromethyl groups in 5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid imparts unique chemical properties, making it distinct from similar compounds.
Properties
IUPAC Name |
5-[diethoxyphosphoryl(difluoro)methyl]-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2O5PS/c1-3-20-22(19,21-4-2)14(15,16)10-5-6-11-9(7-10)8-12(23-11)13(17)18/h5-8H,3-4H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJGKNNLQNAGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC2=C(C=C1)SC(=C2)C(=O)O)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2O5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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